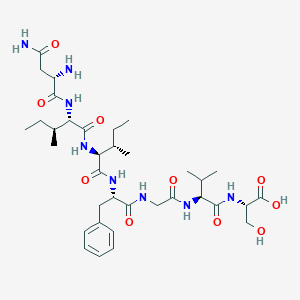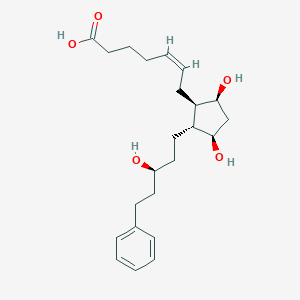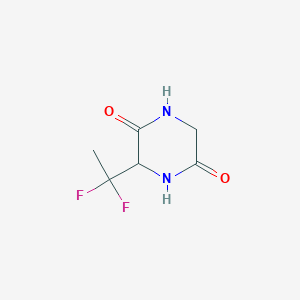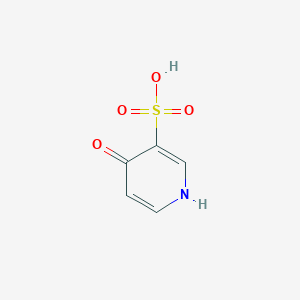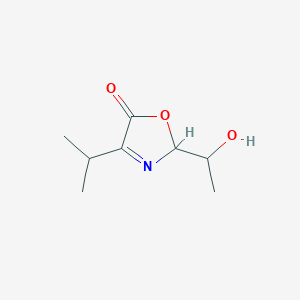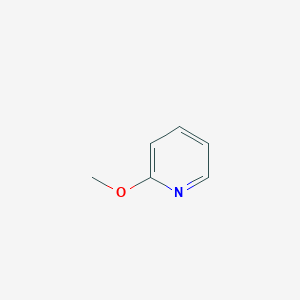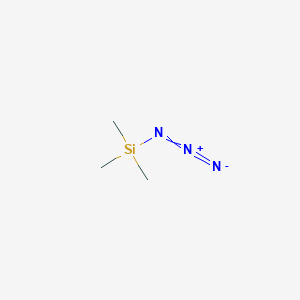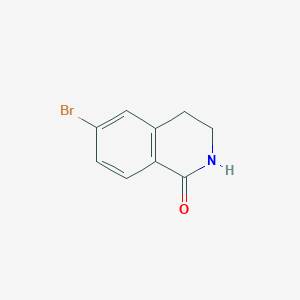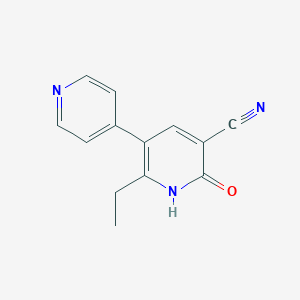
2-Chloro-10-ethylacridin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-10-ethylacridin-9-one is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that has been used as a staining agent in various biological experiments. This compound is also known as Ethacridine and has been used as an antiseptic agent for many years.
Mecanismo De Acción
The mechanism of action of 2-Chloro-10-ethylacridin-9-one is not fully understood. It is believed that this compound intercalates with DNA and RNA, leading to the inhibition of DNA replication and transcription. Additionally, it has been suggested that this compound can induce apoptosis by activating caspase enzymes.
Biochemical and physiological effects:
2-Chloro-10-ethylacridin-9-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been shown to have antibacterial and antifungal properties. This compound has also been shown to have an effect on the cell cycle, leading to the arrest of cells in the G1 phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chloro-10-ethylacridin-9-one in lab experiments is its fluorescent properties. This compound can be used as a staining agent for various biological molecules, making it a versatile tool for researchers. Additionally, this compound has been shown to be relatively safe and non-toxic. However, there are some limitations to using this compound. It has been shown to be unstable in aqueous solutions, which can affect its fluorescence properties. Additionally, this compound has been shown to have limited solubility in some organic solvents.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-10-ethylacridin-9-one in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as solubility and stability. Additionally, this compound can be used in the development of new diagnostic tools for cancer and other diseases. Furthermore, this compound can be used in the study of drug resistance and the development of new cancer therapies.
Conclusion:
In conclusion, 2-Chloro-10-ethylacridin-9-one is a versatile compound that has been widely used in scientific research. Its fluorescent properties make it a valuable tool for researchers in the study of biological molecules. This compound has several biochemical and physiological effects and has been shown to have potential applications in the development of new cancer therapies and diagnostic tools.
Métodos De Síntesis
The synthesis of 2-Chloro-10-ethylacridin-9-one can be achieved through several methods. One of the most common methods is the condensation of 9-chloroacridine with ethyl acetoacetate. This reaction is carried out in the presence of a base and a solvent such as ethanol or acetic acid. The reaction is then followed by purification steps such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-10-ethylacridin-9-one has been extensively used in various scientific research applications. One of the most common applications is as a fluorescent dye in biological experiments. It has been used as a staining agent for DNA, RNA, and proteins. This compound is also used in the study of cell proliferation, apoptosis, and cell cycle analysis. Additionally, 2-Chloro-10-ethylacridin-9-one has been used in the study of cancer cells and drug resistance.
Propiedades
Número CAS |
143452-27-1 |
|---|---|
Nombre del producto |
2-Chloro-10-ethylacridin-9-one |
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
2-chloro-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H12ClNO/c1-2-17-13-6-4-3-5-11(13)15(18)12-9-10(16)7-8-14(12)17/h3-9H,2H2,1H3 |
Clave InChI |
PCVDRMVLLKSLSK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31 |
Sinónimos |
9(10H)-Acridinone, 2-chloro-10-ethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




